molecular formula C17H12Cl2N4OS B11609452 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine CAS No. 674788-30-8

6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11609452
CAS No.: 674788-30-8
M. Wt: 391.3 g/mol
InChI Key: JYKYARJHUGAPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorophenyl derivatives and methylsulfanyl compounds. The reaction conditions may involve:

    Step 1: Formation of the triazino ring through cyclization reactions.

    Step 2: Introduction of the benzoxazepine moiety via condensation reactions.

    Step 3: Final modifications to introduce the dichlorophenyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the triazino ring to form dihydro derivatives.

    Substitution: Halogen substitution reactions on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogen-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: Exploration as a lead compound for developing new drugs.

    Antimicrobial Activity: Potential antimicrobial properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features: Unique combination of triazino and benzoxazepine rings.
  • Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

CAS No.

674788-30-8

Molecular Formula

C17H12Cl2N4OS

Molecular Weight

391.3 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C17H12Cl2N4OS/c1-25-17-21-16-14(22-23-17)9-5-2-3-8-12(9)20-15(24-16)10-6-4-7-11(18)13(10)19/h2-8,15,20H,1H3

InChI Key

JYKYARJHUGAPKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C(=CC=C4)Cl)Cl)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.